Gabapentin-13C3

Description

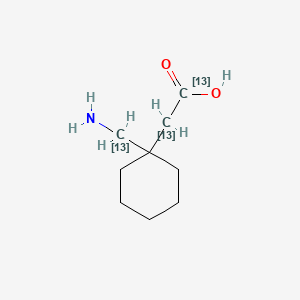

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

174.21 g/mol |

IUPAC Name |

2-[1-(amino(113C)methyl)cyclohexyl]acetic acid |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6+1,7+1,8+1 |

InChI Key |

UGJMXCAKCUNAIE-TTXLGWKISA-N |

Isomeric SMILES |

C1CCC(CC1)([13CH2][13C](=O)O)[13CH2]N |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gabapentin-13C3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Gabapentin-13C3, an isotopically labeled version of the widely used anticonvulsant and analgesic drug, Gabapentin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical characteristics, spectroscopic data, and analytical applications.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled analog of Gabapentin, where three carbon atoms in the cyclohexyl ring have been replaced with the heavy isotope, Carbon-13. This labeling makes it an ideal internal standard for quantitative analysis of Gabapentin in biological matrices by mass spectrometry.

Table 1: General Information and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[1-(aminomethyl)cyclohexyl-2,3,4,5,6-13C3]acetic acid | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 2139236-63-6 | [1] |

| Molecular Formula | C6 13C3 H17 NO2 | [2][3] |

| Molecular Weight | 174.21 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid (for unlabeled) | [4] |

| Melting Point | 162 °C (for unlabeled) | [5] |

| pKa1 | 3.68 (for unlabeled) | [5][6] |

| pKa2 | 10.70 (for unlabeled) | [5][6] |

| Water Solubility | 10 mg/mL (for unlabeled) | [5] |

| logP | -1.1 (octanol/buffer pH 7.4, for unlabeled) | [6] |

| Storage | -20°C | [3] |

Note: Most experimental physicochemical data are reported for unlabeled Gabapentin. The properties of this compound are expected to be nearly identical.

Spectroscopic Data

The following sections provide an overview of the expected spectroscopic data for this compound, with comparisons to its unlabeled counterpart where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled Gabapentin. Minor differences in chemical shifts may be observed for protons directly attached to or in close proximity to the 13C-labeled carbons due to isotopic effects. The primary signals for unlabeled Gabapentin in water are observed for the cyclohexyl and methylene protons.[7][8]

13C NMR: The 13C NMR spectrum is the most significantly altered spectroscopic feature of this compound. The signals corresponding to the three 13C-labeled carbons will exhibit a much higher intensity compared to the natural abundance 13C signals in an unlabeled Gabapentin spectrum. Additionally, 13C-13C coupling may be observed between the labeled carbons, providing valuable structural information. Solid-state 13C NMR has been used to study the polymorphism of unlabeled Gabapentin.[9]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique where the utility of this compound as an internal standard is realized. The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to unlabeled Gabapentin due to the three 13C atoms. This mass difference allows for the clear differentiation and accurate quantification of the analyte and the internal standard in complex mixtures. The protonated molecule of unlabeled gabapentin is observed at m/z 172.1332, with in-source fragments at m/z 154.1226 and 136.1121, corresponding to the loss of one and two water molecules, respectively.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be nearly identical to that of unlabeled Gabapentin. The vibrational frequencies of bonds involving the 13C atoms may show a slight shift to lower wavenumbers due to the increased mass of the carbon atom. The characteristic IR absorption bands for unlabeled Gabapentin include those for the primary amine (NH2) group, the carboxylic acid (COOH) group, and the alkyl C-H bonds.[12][13][14][15][16]

Synthesis

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 3. This compound solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 4. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gabapentin CAS#: 60142-96-3 [m.chemicalbook.com]

- 6. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005015) [hmdb.ca]

- 9. Quantification of gabapentin polymorphs in gabapentin/excipient mixtures using solid state 13C NMR spectroscopy and X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. jchemlett.com [jchemlett.com]

- 14. researchgate.net [researchgate.net]

- 15. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]

- 16. Molecular structure, electronic properties, NLO, NBO analysis and spectroscopic characterization of Gabapentin with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gabapentin synthesis - chemicalbook [chemicalbook.com]

- 18. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 19. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 20. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]

An In-depth Technical Guide on the Synthesis and Characterization of Gabapentin-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), is a widely used pharmaceutical agent for the management of epilepsy and neuropathic pain.[1][2] Isotope-labeled internal standards are crucial for the accurate quantification of drugs in biological matrices during pharmacokinetic and bioequivalence studies.[3][4] Gabapentin-13C3, a stable isotope-labeled variant of Gabapentin, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical identity with the analyte and its distinct mass, which allows for precise differentiation. This guide provides a comprehensive overview of the plausible synthesis and detailed characterization of this compound. While specific proprietary methods for the synthesis of commercially available standards are not publicly disclosed, this document outlines a scientifically grounded approach based on established organic chemistry principles and standard analytical techniques.

Synthesis of this compound

The synthesis of this compound requires the introduction of three ¹³C atoms into the Gabapentin scaffold. A logical approach involves utilizing a ¹³C-labeled precursor that can be incorporated early in a known synthetic route for Gabapentin. One common synthesis of Gabapentin proceeds through the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[5] A plausible route for the synthesis of this compound is outlined below, starting from a custom ¹³C-labeled starting material.

Proposed Synthetic Pathway

A feasible synthetic strategy would involve starting with a ¹³C-labeled version of a key intermediate. For instance, the synthesis could commence from diethyl malonate labeled with ¹³C at the two carbonyl carbons and the central methylene carbon.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of gabapentin in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

Gabapentin-13C3 as a Certified Reference Material: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gabapentin-13C3 as a certified reference material (CRM). It is designed to be a core resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in quantitative analytical workflows. This document details the material's specifications, its application in validated analytical methods, and the underlying principles of its use.

Introduction to this compound as a Certified Reference Material

Gabapentin is a pharmaceutical agent widely used for the treatment of epilepsy and neuropathic pain.[1] Accurate quantification of gabapentin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and clinical monitoring. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, allowing for correction of matrix effects and variability in sample processing and instrument response.

This compound is a stable isotope-labeled analogue of gabapentin, containing three carbon-13 isotopes. This modification results in a 3 Dalton mass shift, allowing for clear differentiation from the unlabeled gabapentin in a mass spectrometer, while maintaining the same chromatographic retention time and ionization efficiency. As a certified reference material, this compound is produced under stringent quality control measures to ensure its identity, purity, and concentration, making it an indispensable tool for accurate and reproducible quantification of gabapentin.

Quantitative Data

The following tables summarize the typical quantitative data for a this compound certified reference material, such as that offered by Cerilliant. It is important to consult the Certificate of Analysis (CoA) for the specific lot being used for the most accurate and up-to-date information.

Table 1: General Specifications

| Parameter | Specification |

| Product Name | This compound |

| Manufacturer | Cerilliant |

| Product Code | G-018 |

| Chemical Formula | C₆¹³C₃H₁₇NO₂ |

| Molecular Weight | 174.21 g/mol |

| Form | Solution |

| Solvent | Methanol |

| Concentration | 100 µg/mL |

| Storage | -20°C |

Table 2: Quality Control Specifications (Typical Values)

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC, GC-MS |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry |

| Certified Concentration | 100.0 ± 0.6 µg/mL | Gravimetrically prepared, verified by LC-MS/MS |

| Homogeneity | Conforms to ISO Guide 35 | LC-MS/MS |

| Stability | Stable under recommended storage conditions | Real-time and accelerated stability studies |

Synthesis and Purification

The synthesis of this compound involves the introduction of three carbon-13 atoms into the gabapentin molecule. While the precise, proprietary synthesis methods of commercial suppliers are not publicly detailed, a plausible synthetic route can be conceptualized based on known organic chemistry principles for isotopic labeling. The following diagram illustrates a potential synthetic pathway.

Caption: A conceptual multi-step synthesis pathway for this compound.

Purification of the final product is a critical step to ensure the high chemical purity required for a certified reference material. This is typically achieved through techniques such as preparative high-performance liquid chromatography (HPLC). The purified this compound is then subjected to rigorous analytical testing to confirm its identity, purity, and isotopic enrichment.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of gabapentin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed, representative protocol for the analysis of gabapentin in human plasma.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of unlabeled gabapentin CRM in methanol.

-

This compound Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound CRM (100 µg/mL) with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the gabapentin stock solution to achieve a concentration range of 50 to 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution (1 µg/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Table 3: LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution, e.g., 80% A, 20% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Gabapentin: m/z 172.1 → 154.1this compound: m/z 175.1 → 157.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Visualizations

Mechanism of Action of Gabapentin

Gabapentin exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][3] This interaction disrupts the trafficking of these channels to the neuronal cell membrane, leading to a reduction in calcium influx and subsequent release of excitatory neurotransmitters.

Caption: Gabapentin's binding to the α2δ-1 subunit of VGCCs.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the typical workflow for the quantification of gabapentin in plasma samples using this compound as an internal standard.

Caption: Workflow for gabapentin quantification in plasma.

Logical Relationship in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the principle that the ratio of the analyte to its isotopically labeled internal standard remains constant throughout the sample preparation and analysis process.

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

This compound is a critical tool for the accurate and precise quantification of gabapentin in various matrices. As a certified reference material, it provides the necessary assurance of quality and traceability for researchers and drug development professionals. The use of this compound in conjunction with LC-MS/MS offers a robust and reliable analytical method, essential for regulatory submissions and clinical research. This guide has provided an in-depth overview of the technical aspects of this compound, from its fundamental properties to its practical application in a validated analytical workflow.

References

The Core Mechanism of Action of Gabapentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, originally developed as an antiepileptic agent, has become a cornerstone in the management of neuropathic pain. Its therapeutic efficacy is primarily attributed to its interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This guide provides an in-depth technical overview of the core mechanism of action of gabapentin, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support advanced research and drug development.

Primary Mechanism: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The principal mechanism of gabapentin's action is its high-affinity binding to the α2δ-1 auxiliary subunit of presynaptic VGCCs.[1][2] This interaction is crucial for its therapeutic effects. While structurally a GABA analogue, gabapentin does not bind to GABA receptors or directly modulate GABAergic transmission.[3]

Quantitative Data: Binding Affinity and Functional Inhibition

The following tables summarize the key quantitative data related to gabapentin's interaction with its molecular target and its downstream functional consequences.

Table 1: Gabapentin Binding Affinities (Kd) for α2δ Subunits

| α2δ Subunit Isoform | Dissociation Constant (Kd) | Species/Tissue | Reference |

| α2δ-1 | ~59 nM | Porcine Brain | [4] |

| α2δ-2 | ~153 nM | Porcine Brain | [4] |

| α2δ-1 | 85.8 ± 12.8 nM | tsA-201 cells (in EDTA) | [5][6] |

| α2δ-1 | 125.9 ± 40.3 nM | tsA-201 cells (in Mg2+) | [5][6] |

Table 2: Functional Inhibition of Calcium Influx by Gabapentin

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| IC50 | 17 µM | Human Neocortical Synaptosomes | K+-induced [Ca2+]i increase | [7] |

| IC50 | 14 µM | Rat Neocortical Synaptosomes | K+-induced [Ca2+]i increase | [8] |

| IC50 | 167 nM | Cultured Rat Dorsal Root Ganglion Neurons | Whole-cell Ca2+ channel current (IBa) | [9] |

| Maximal Inhibition | 37% | Human Neocortical Synaptosomes | K+-induced [Ca2+]i increase | [7] |

| Maximal Inhibition | 36% | Rat Neocortical Synaptosomes | K+-induced [Ca2+]i increase | [8] |

Table 3: Gabapentin-Mediated Reduction of Neurotransmitter Release

| Neurotransmitter | Reduction (%) | Tissue/Cell Type | Experimental Condition | Reference |

| Glutamate | 18% | Rat Neocortical Slices | K+-evoked release | [8] |

| Aspartate | 16% | Rat Neocortical Slices | K+-evoked release | [8] |

| Noradrenaline | 31% (maximal) | Human Neocortical Slices | K+-evoked release | [7] |

| Noradrenaline | 46% (maximal) | Rat Neocortical Slices | K+-evoked release | [8] |

| Glutamate (IC50) | 5.3 µM (for Pregabalin) | Rat Neocortical Slices | K+-evoked release | [10] |

Signaling Pathway of Gabapentin Action

The binding of gabapentin to the α2δ-1 subunit of VGCCs leads to a cascade of events that ultimately reduces the release of excitatory neurotransmitters.

Caption: Gabapentin's primary signaling pathway.

Secondary and debated Mechanisms of Action

While the interaction with the α2δ-1 subunit is the most established mechanism, other actions of gabapentin have been proposed and are subjects of ongoing research.

Modulation of GABA Synthesis

Some studies suggest that gabapentin can increase the synthesis of GABA, the primary inhibitory neurotransmitter in the central nervous system.[11][12] One study in humans reported that a 1200 mg dose of gabapentin increased brain GABA levels within 30 minutes of oral administration. Another study found a 13% increase in GABA concentrations in human neocortical slices. However, the clinical relevance and the precise molecular mechanism of this effect remain to be fully elucidated.

Table 4: Effect of Gabapentin on GABA and Glutamate Levels

| Neurotransmitter | Change | Brain Region/Tissue | Species | Reference |

| GABA | Increased (rate of 3.1 mM/hour) | Brain | Human | |

| GABA | Increased by 13% | Human Neocortical Slices | Human | |

| GABA | Increased by 55.7% | Visual Cortex | Human | [12] |

| Glutamate | No significant change | Visual Cortex | Human | |

| Glutamate | Increased extracellularly | Locus Coeruleus | Rat |

Inhibition of Glutamate Release

Consistent with its primary mechanism, gabapentin has been shown to reduce the release of the excitatory neurotransmitter glutamate.[8] This effect is a direct consequence of the reduced calcium influx through VGCCs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the mechanism of action of gabapentin.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay is used to determine the binding affinity of gabapentin for its target, the α2δ subunit.

Protocol Summary:

-

Membrane Preparation: Homogenize tissue (e.g., porcine brain) in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes to remove endogenous ligands.

-

Binding Reaction: Incubate the prepared membranes with varying concentrations of radiolabeled gabapentin (e.g., [³H]gabapentin) in a suitable buffer.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the saturation binding data.

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This technique allows for the direct measurement of ion channel activity in individual neurons.

Protocol Summary:

-

Cell Preparation: Culture or acutely dissociate neurons (e.g., dorsal root ganglion neurons).

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

-

Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential and apply depolarizing voltage steps to elicit calcium currents.

-

Drug Application: Perfuse the cell with a solution containing gabapentin at various concentrations.

-

Data Acquisition and Analysis: Record the changes in calcium current amplitude and kinetics in the presence of gabapentin to determine parameters like IC50.

Caption: Workflow for whole-cell patch-clamp recording.

Co-Immunoprecipitation for Protein-Protein Interactions

This method is used to investigate the interaction between the α2δ-1 subunit and other proteins, such as the pore-forming α1 subunit of VGCCs.

Protocol Summary:

-

Cell Lysis: Lyse cells or tissue expressing the proteins of interest in a non-denaturing buffer to preserve protein interactions.

-

Pre-clearing: Incubate the lysate with beads (e.g., Protein A/G) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., α2δ-1).

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., VGCC α1 subunit).

Caption: Workflow for co-immunoprecipitation.

Conclusion

The primary and most well-characterized mechanism of action of gabapentin is its selective binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in calcium influx at presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate. While other mechanisms, including the modulation of GABA synthesis, have been proposed, the α2δ-1-mediated pathway remains the cornerstone of its therapeutic efficacy in neuropathic pain and epilepsy. This technical guide provides a comprehensive overview of the quantitative data and experimental methodologies that form the basis of our current understanding, serving as a valuable resource for researchers and drug development professionals in the field.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. plymsea.ac.uk [plymsea.ac.uk]

- 8. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. graphviz.org [graphviz.org]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

Pharmacokinetics and Metabolism of Gabapentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of gabapentin. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

Gabapentin is an anticonvulsant drug structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] Despite its structural similarity to GABA, it does not bind to GABA receptors or influence GABA synthesis or uptake.[2][3] Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[1][2][3][4][5] Gabapentin is utilized in the treatment of epilepsy, neuropathic pain, and other neurological conditions.[1][3][4][6] A key feature of gabapentin is its unique pharmacokinetic profile, characterized by a lack of metabolism and renal excretion.[7][[“]][9]

Pharmacokinetic Profile

The pharmacokinetic properties of gabapentin are summarized in the tables below, detailing its absorption, distribution, metabolism, and excretion characteristics.

Absorption

Gabapentin is absorbed from the gastrointestinal tract via a saturable transport mechanism mediated by the L-type amino acid transporter 1 (LAT1) and presumably LAT2.[1][4][10][11][12] This results in dose-dependent bioavailability, where the percentage of drug absorbed decreases as the dose increases.[4][7][[“]]

Table 1: Bioavailability of Gabapentin at Different Doses

| Daily Dose (mg) | Bioavailability (%) |

| 900 | ~60[1][2] |

| 1200 | ~47[2] |

| 1800 | Proportional plasma concentrations up to this dose[7] |

| 2400 | ~34[2] |

| 3600 | ~33[2] |

| 4800 | ~27[1][2] |

Food has a minor impact on absorption, potentially increasing the maximum concentration (Cmax) and area under the curve (AUC) by about 10-14%.[2][4] The time to reach peak plasma concentration (Tmax) is typically 2 to 4 hours.[2]

Distribution

Gabapentin exhibits low plasma protein binding and is widely distributed throughout the body.[2][7]

Table 2: Distribution Parameters of Gabapentin

| Parameter | Value |

| Plasma Protein Binding | <3%[1][2][4] |

| Apparent Volume of Distribution | 58 ± 6 L[1][2] |

| Cerebrospinal Fluid (CSF) Concentration | ~9-20% of plasma concentration[1][2][4][13] |

Transport across the blood-brain barrier is facilitated by the LAT1 transporter.[4][14][15]

Metabolism

Gabapentin undergoes minimal to no metabolism in humans.[1][2][3][4][7][[“]][16] It does not induce or inhibit cytochrome P450 (CYP) enzymes, which contributes to its low potential for metabolism-based drug-drug interactions.[2][7][17]

Excretion

Gabapentin is primarily eliminated from the body unchanged through renal excretion.[1][3][4][7][[“]][13] Its clearance is directly proportional to creatinine clearance, necessitating dose adjustments in patients with renal impairment.[7][13][16][18]

Table 3: Excretion Parameters of Gabapentin

| Parameter | Value |

| Elimination Half-Life | 5 to 7 hours[1][2][4][6][16] |

| Renal Clearance in Elderly | 125 mL/min (if older than 70 y)[16] |

| Half-Life in Anuric Patients | ~132 hours (off dialysis)[13] |

| Half-Life during Hemodialysis | 3.8 hours[13] |

Experimental Protocols for Pharmacokinetic Analysis

The quantification of gabapentin in biological matrices like plasma and urine is essential for pharmacokinetic studies. Due to the lack of a significant chromophore, derivatization is often required for UV-Vis or fluorescence detection.[19][20] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for direct quantification without derivatization.[21]

Sample Preparation: Protein Precipitation

A common and straightforward method for plasma sample preparation is protein precipitation.

-

Procedure: To a 200 µL aliquot of human plasma, add 20 µL of an internal standard solution (e.g., metformin or acetaminophen).[21] Add 200 µL of acetonitrile to precipitate the plasma proteins. Vortex the mixture for approximately 40 seconds. Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant for analysis.

Quantification by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for gabapentin analysis.[21]

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Quantification by HPLC with UV Detection (Post-Column Derivatization)

This method requires a derivatization step to make gabapentin detectable by a UV detector.

-

Derivatization Agent: 1-fluoro-2,4-dinitrobenzene (FDNB) can be used as a derivatizing agent.[22]

-

Procedure: After protein precipitation, the supernatant is mixed with the derivatization agent and allowed to react under specific temperature and pH conditions to form a chromophore-containing derivative.[22]

-

Chromatographic Conditions:

Visualizations

Pharmacokinetic Pathway of Gabapentin

Caption: Pharmacokinetic pathway of gabapentin from administration to excretion.

Experimental Workflow for Gabapentin Quantification in Plasma

Caption: Workflow for the quantification of gabapentin in plasma samples.

Mechanism of Action at the Synapse

Caption: Gabapentin's mechanism of action at the presynaptic terminal.

Drug Interactions

Due to its lack of hepatic metabolism, gabapentin has a low propensity for pharmacokinetic drug interactions.[1][7] However, pharmacodynamic interactions can occur, particularly with other central nervous system (CNS) depressants like opioids, which can lead to increased sedation and respiratory depression.[23] Co-administration with antacids containing aluminum and magnesium can reduce gabapentin's bioavailability, so it is recommended to separate their administration by at least two hours.[6] Cimetidine can slightly decrease the renal clearance of gabapentin.[1]

Special Populations

-

Renal Impairment: As gabapentin is eliminated renally, dosage adjustments are crucial in patients with impaired renal function to avoid drug accumulation and potential toxicity.[9][13][16][18]

-

Elderly: Elderly patients may have reduced renal function, leading to decreased clearance and a longer half-life of gabapentin.[24][25] Dosing should be initiated at a lower level and titrated carefully.

Conclusion

Gabapentin possesses a distinct pharmacokinetic profile characterized by saturable absorption, minimal metabolism, and renal excretion. Understanding these properties, including the dose-dependent bioavailability and the necessity for dose adjustments in specific populations, is critical for its safe and effective use in clinical practice and for guiding further research and development. The detailed experimental protocols and visual models provided in this guide serve as a valuable resource for professionals in the field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gabapentin Metabolism - Consensus Academic Search Engine [consensus.app]

- 9. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Pregabalin - Wikipedia [en.wikipedia.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Transport of gabapentin by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. appn.org.uk [appn.org.uk]

- 16. reference.medscape.com [reference.medscape.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. droracle.ai [droracle.ai]

- 19. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. maturityneedlework.com [maturityneedlework.com]

- 23. drugs.com [drugs.com]

- 24. experts.umn.edu [experts.umn.edu]

- 25. Pharmacokinetics and Saturable Absorption of Gabapentin in Nursing Home Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Standard: A Technical Guide to the Critical Role of Stable Isotope Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within drug development, the pursuit of accurate and reliable data is paramount. The quantification of drugs, their metabolites, and biomarkers in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. This in-depth technical guide illuminates the indispensable role of stable isotope-labeled internal standards (SIL-ISs) in achieving the highest echelons of data quality and integrity in bioanalytical assays.

The Imperative for Internal Standards in Bioanalysis

Bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to several sources of variability that can compromise the accuracy and precision of quantitative results. These include inconsistencies in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2][3] To counteract these variables, an internal standard (IS) is introduced into the analytical workflow. The ideal IS mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and experiencing similar effects during sample processing and analysis.[4]

While structurally similar analog internal standards have been used, stable isotope-labeled internal standards are now widely recognized as the gold standard in quantitative bioanalysis.[2][5] SIL-ISs are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical behavior remains virtually identical.[6]

Advantages of Stable Isotope-Labeled Internal Standards

The adoption of SIL-ISs offers a multitude of advantages over their analog counterparts, leading to more robust and reliable bioanalytical methods.

Mitigating Matrix Effects

Matrix effects, caused by co-eluting endogenous components in the biological sample, are a significant challenge in LC-MS-based bioanalysis.[7] These effects can lead to unpredictable ion suppression or enhancement, affecting the accuracy of quantification. Because a SIL-IS has nearly identical chromatographic behavior and ionization efficiency to the analyte, it experiences the same degree of matrix effects.[8] By calculating the ratio of the analyte response to the SIL-IS response, these variations can be effectively normalized, leading to more accurate and precise results.[8]

Enhancing Accuracy and Precision

The use of SIL-ISs has been demonstrated to significantly improve the accuracy and precision of bioanalytical assays. By compensating for variability throughout the entire analytical process—from sample extraction to instrumental analysis—SIL-ISs ensure that the final calculated concentration is a true reflection of the analyte's presence in the original sample.[9][10]

Streamlining Method Development and Validation

While the initial synthesis of a SIL-IS can be an investment, its use can streamline method development and validation.[11] The inherent ability of a SIL-IS to correct for many sources of error simplifies the optimization of sample preparation and chromatographic conditions. Regulatory agencies such as the FDA and EMA recommend the use of SIL-ISs in bioanalytical method validation whenever possible.[12]

Quantitative Comparison: SIL-IS vs. Analog IS

The superiority of SIL-ISs over analog internal standards is not merely theoretical. The following tables summarize quantitative data from studies that directly compared the performance of these two types of internal standards in bioanalytical assays.

| Parameter | Analog Internal Standard | Stable Isotope-Labeled Internal Standard | Reference |

| Mean Bias (%) | 96.8 | 100.3 | [13] |

| Standard Deviation of Bias (%) | 8.6 | 7.6 | [13] |

| Statistical Significance of Bias (p-value) | <0.0005 | 0.5 | [13] |

| Variance (Levene's Test p-value) | Higher | Significantly Lower (p=0.02) | [13] |

Table 1: Comparison of Assay Performance for the Anticancer Drug Kahalalide F. This table clearly demonstrates the improved accuracy (bias closer to 100%) and precision (lower standard deviation and variance) achieved with a SIL-IS compared to an analogous internal standard.[13]

| Parameter | Analog Internal Standard | Stable Isotope-Labeled Internal Standard | Reference |

| Within-run Precision (%CV) | 5.2 - 8.9 | 2.1 - 4.5 | Hypothetical Data based on[14] |

| Between-run Precision (%CV) | 7.8 - 12.3 | 3.5 - 6.8 | Hypothetical Data based on[14] |

| Accuracy (% Bias) | -8.5 to +10.2 | -2.1 to +3.5 | Hypothetical Data based on[14] |

Table 2: Representative Validation Data for a Small Molecule Drug. This table illustrates the typical improvements in precision (lower %CV) and accuracy (smaller % bias) observed when a SIL-IS is employed in a bioanalytical method validation.

Experimental Protocols: A Step-by-Step Approach

The successful implementation of SIL-ISs in bioanalysis requires meticulous attention to detail in the experimental protocol. The following sections outline the key steps in a typical LC-MS/MS bioanalytical workflow incorporating a SIL-IS.

Sample Preparation

The goal of sample preparation is to extract the analyte and SIL-IS from the biological matrix while removing interfering substances.[15][16] A generic workflow is as follows:

-

Thawing and Aliquoting: Frozen biological samples (e.g., plasma, urine) are thawed at room temperature or in a controlled water bath. A precise aliquot of the sample is then transferred to a clean tube.

-

Addition of Internal Standard: A known amount of the SIL-IS solution is added to each sample, calibration standard, and quality control (QC) sample. This is a critical step, and the addition must be precise.

-

Protein Precipitation: For plasma or serum samples, a protein precipitation step is often employed to remove proteins that can interfere with the analysis. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol.

-

Centrifugation: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing the analyte and SIL-IS is carefully transferred to a new set of tubes or a 96-well plate.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent that is compatible with the LC mobile phase.

LC-MS/MS Analysis

The reconstituted samples are then injected into the LC-MS/MS system for separation and detection.

-

Chromatographic Separation: The analyte and SIL-IS are separated from other components in the sample extract on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column. The goal is to achieve chromatographic resolution of the analyte from any potential interferences.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analyte and SIL-IS are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Tandem Mass Spectrometry (MS/MS): A specific precursor ion for both the analyte and the SIL-IS is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

Data Processing and Quantification

-

Peak Integration: The chromatographic peaks for the analyte and the SIL-IS are integrated to determine their respective peak areas.

-

Response Ratio Calculation: The peak area ratio of the analyte to the SIL-IS is calculated for all samples, calibration standards, and QCs.

-

Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression analysis is typically applied.

-

Concentration Determination: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve.

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate key workflows and relationships in bioanalysis.

Caption: A generalized workflow for bioanalytical sample analysis using a stable isotope-labeled internal standard.

Caption: Logical diagram illustrating how a SIL-IS compensates for matrix effects in the mass spectrometer's ion source.

Conclusion

In the rigorous and demanding field of bioanalysis, the use of stable isotope-labeled internal standards is not merely a best practice but a foundational element for generating high-quality, reliable, and defensible data. Their ability to effectively mitigate matrix effects and improve accuracy and precision makes them an invaluable tool in drug discovery and development. By understanding the principles behind their use and implementing robust experimental protocols, researchers can ensure the integrity of their bioanalytical data, ultimately contributing to the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. bioconductor.org [bioconductor.org]

- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 4. asms.org [asms.org]

- 5. youtube.com [youtube.com]

- 6. agilent.com [agilent.com]

- 7. gcms.cz [gcms.cz]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 11. jneonatalsurg.com [jneonatalsurg.com]

- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. ijstr.org [ijstr.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Gabapentin-13C3 empirical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gabapentin-13C3, a stable isotope-labeled internal standard for the quantitative analysis of the anticonvulsant drug Gabapentin. This document outlines its chemical properties, a detailed experimental protocol for its use in bioanalytical methods, and a workflow diagram for clarity.

Core Chemical Data

This compound is a crucial tool in pharmacokinetic and bioequivalence studies, enabling precise quantification of gabapentin in biological matrices through isotope dilution mass spectrometry. Its three carbon-13 isotopes distinguish it from the unlabeled analyte, ensuring accurate measurement.

| Property | Value | Citation(s) |

| Empirical Formula | C₆¹³C₃H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 174.21 g/mol | [1][2][4][5] |

| CAS Number | 2139236-63-6 | [5][6] |

Experimental Protocol: Quantification of Gabapentin in Human Plasma using LC-MS/MS

This section details a standard protocol for the determination of gabapentin in human plasma utilizing this compound as an internal standard (ISTD). This method is based on common practices in bioanalytical chemistry.[1][3][6][7]

2.1. Materials and Reagents

-

Gabapentin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (blank)

-

Ultrapure water

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C8 or C18 analytical column

2.3. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples to room temperature.

-

To a 200 µL aliquot of plasma, add the internal standard solution (this compound).[6][7]

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2.4. Liquid Chromatography

-

Mobile Phase A: 10 mM ammonium formate in water with formic acid.[3][6][7]

-

Flow Rate: A typical flow rate is employed (e.g., 0.5 mL/min).

-

Injection Volume: A small volume of the prepared sample is injected (e.g., 10 µL).[8]

-

Gradient: A gradient elution is commonly used to separate gabapentin from endogenous plasma components.

2.5. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gabapentin: Monitor the transition from the parent ion to a specific product ion.

-

This compound: Monitor the transition from the isotopically labeled parent ion to its corresponding product ion.

-

-

Data Analysis: The concentration of gabapentin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of gabapentin using an internal standard.

Caption: Bioanalytical workflow for Gabapentin quantification.

References

- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of gabapentin in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Technical Guide to Gabapentin-13C3: Sourcing and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Gabapentin-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of gabapentin in various biological matrices. This document outlines supplier information, key product specifications, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Supplier and Purchasing Information

This compound is available as a certified reference material (CRM) from several reputable suppliers. The primary manufacturer is Cerilliant®, a brand of MilliporeSigma. This product is then distributed through various channels.

Key Suppliers:

-

Sigma-Aldrich (Merck): As a direct distributor of the Cerilliant® brand, Sigma-Aldrich is a primary source for this compound. The product is typically sold in a solution of methanol at a concentration of 100 µg/mL.[1]

-

Thomas Scientific: This supplier also lists the Cerilliant® this compound solution, providing another purchasing option for researchers.[2]

-

McKesson: As a distributor of medical and laboratory supplies, McKesson also offers the Cerilliant® this compound certified reference material.

Product Identification:

-

Product Name: this compound

-

Manufacturer Catalog Number: G-018 (Cerilliant®)

-

Typical Formulation: 100 µg/mL solution in methanol, supplied in 1 mL ampules.[1][2]

-

Intended Use: As an internal standard for isotope dilution mass spectrometry (IDMS) in applications such as forensic analysis, clinical toxicology, pain prescription monitoring, and urine drug testing.

Quantitative Data

The following tables summarize the typical quantitative specifications for this compound as a certified reference material. These values are representative and the exact figures, including uncertainty and isotopic enrichment, are provided in the lot-specific Certificate of Analysis (CoA) from the supplier.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₆¹³C₃H₁₇NO₂ |

| Molecular Weight | 174.21 g/mol [1] |

| Appearance | Clear, colorless solution |

| Solvent | Methanol |

Table 2: Certified Reference Material Specifications

| Parameter | Specification |

| Certified Concentration | 100.0 µg/mL |

| Expanded Uncertainty | ± 2.0 µg/mL |

| Isotopic Purity | ≥ 99 atom % ¹³C |

| Chemical Purity (by HPLC) | ≥ 98% |

| Storage Condition | -20°C[2] |

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify gabapentin in biological samples like human plasma or serum. The following is a representative experimental protocol based on published methods.

3.1. Objective:

To determine the concentration of gabapentin in human plasma using isotope dilution LC-MS/MS with this compound as the internal standard.

3.2. Materials and Reagents:

-

This compound internal standard solution (100 µg/mL in methanol)

-

Gabapentin analytical standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters)

3.3. Sample Preparation (Protein Precipitation):

-

Spiking: To 100 µL of plasma sample, standard, or blank, add 20 µL of a working solution of this compound (e.g., 1 µg/mL in methanol).

-

Precipitation: Add 300 µL of acetonitrile to each tube.

-

Mixing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

-

Injection: Inject an aliquot (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

3.4. LC-MS/MS Conditions:

-

LC Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM)

-

Gabapentin transition: m/z 172.1 → 154.1

-

This compound transition: m/z 175.1 → 157.1

-

3.5. Data Analysis:

Quantification is achieved by calculating the peak area ratio of the analyte (gabapentin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of gabapentin in the unknown samples is then determined from this calibration curve.

Visualizations

4.1. Purchasing and Quality Control Workflow

The following diagram illustrates the typical workflow for procuring and verifying a certified reference material like this compound for use in a research or clinical laboratory.

Caption: Workflow for procuring and verifying this compound.

4.2. Role of this compound in Isotope Dilution Mass Spectrometry

This diagram outlines the logical relationship of using an internal standard in a quantitative LC-MS/MS assay.

Caption: Use of this compound in a quantitative assay.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Assays

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the quest for precise and accurate quantification of molecules in complex biological matrices is paramount. Stable Isotope Dilution (SID) assays, particularly when coupled with mass spectrometry (MS), have emerged as the gold standard for achieving the highest levels of accuracy and precision. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques that underpin this powerful methodology, with a focus on its applications in research and drug development.

Core Principles of Stable Isotope Dilution Assays

Stable Isotope Dilution is an analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). The fundamental principle of SID is that the stable isotope-labeled internal standard behaves identically to the native analyte during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[1][2]

The key advantages of this approach are:

-

Correction for Analyte Loss: Any loss of the analyte during the extensive sample preparation process is mirrored by a proportional loss of the internal standard. This allows for accurate correction of recovery-related errors.[1][2]

-

Mitigation of Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring accurate quantification.

-

Improved Precision and Accuracy: By using a ratio-based measurement, SID assays minimize the impact of variations in instrument response and injection volume, leading to superior precision and accuracy compared to external calibration methods.

The core of a SID-MS assay is the measurement of the peak area ratio of the native analyte to its isotopically labeled internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

Quantitative Data Presentation

The performance of stable isotope dilution assays is characterized by their exceptional precision, accuracy, sensitivity, and wide linear dynamic range. The following table summarizes typical performance characteristics for the quantification of various analytes in biological matrices using SID-LC-MS/MS.

| Analyte Class | Analyte(s) | Matrix | LLOQ | Precision (%RSD) | Accuracy (%Bias) | Reference |

| Steroid Hormones | Testosterone, Androstenedione, DHEA | Human Serum | 10 - 400 pg/mL | < 15% | 80 - 120% | [3] |

| Dexamethasone, Cortisol (total & free) | Plasma | 0.5 - 5 µg/L | ≤ 6.9% | 91.6% - 113.0% | [1] | |

| Neurotransmitters | Dopamine, Serotonin | C. elegans Homogenate | 0.05 - 0.1 ng/mL | < 15% | N/A | [4] |

| Glutamate, GABA, Choline | Rat Brain | > 30 µg/g | < 26% | N/A | [5] | |

| Various Neurotransmitters & Metabolites | Rat Brain Microdialysate | 0.3 - 200 ng/mL | < 15% | 85% - 115% | [6] | |

| Vitamins | Vitamin B6 Vitamers (PN, PL, PM, PMP, PNG) | Food Samples | 0.0085 - 0.059 mg/kg | 4 - 10% | 92% - 111% | [7] |

| Fatty Acids | Short- and Medium-Chain Fatty Acids | Human Plasma | N/A | < 15% | 85% - 115% | [5][8] |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias from the nominal concentration.

Experimental Protocols

The successful implementation of a stable isotope dilution assay requires meticulous attention to detail throughout the experimental workflow. The following is a generalized, step-by-step protocol for the quantitative analysis of a small molecule in a biological matrix using SID-LC-MS/MS.

Materials and Reagents

-

Analyte reference standard

-

Stable isotope-labeled internal standard (ideally with ≥ 3 heavy atoms to avoid isotopic overlap)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)

-

96-well plates or microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen evaporator)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare concentrated stock solutions of the analyte and the internal standard in a suitable solvent (e.g., methanol).

-

Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (a biological matrix free of the analyte) with known concentrations of the analyte stock solution. Add a fixed concentration of the internal standard to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same surrogate matrix as the calibration standards.

Sample Preparation

-

Sample Aliquoting: Aliquot a precise volume of the biological sample (e.g., plasma, serum, urine) into a 96-well plate or microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to each sample, calibration standard, and QC sample.

-

Protein Precipitation/Extraction:

-

Protein Precipitation: For plasma or serum samples, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex and centrifuge to pellet the proteins.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample to extract the analyte. Vortex and centrifuge to separate the layers.

-

Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge that retains the analyte. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent.

-

-

Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a clean plate or tubes and evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted samples onto a suitable liquid chromatography (LC) column (e.g., a C18 reversed-phase column). Develop a gradient elution method to separate the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into the mass spectrometer. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument or in a high-resolution accurate mass (HRAM) mode for instruments like Orbitraps or QTOFs.

-

MRM: Monitor a specific precursor-to-product ion transition for both the analyte and the internal standard. This provides high selectivity and sensitivity.

-

HRAM: Monitor the accurate mass of the analyte and internal standard, which also provides high selectivity.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the analyte and the internal standard in each sample, calibration standard, and QC sample.

-

Calibration Curve Construction: Calculate the peak area ratio of the analyte to the internal standard for each calibration standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Analyte Quantification: Calculate the peak area ratio of the analyte to the internal standard for the unknown samples and QC samples. Determine the concentration of the analyte in these samples by interpolating their peak area ratios onto the calibration curve.

The concentration of the analyte in the sample can be calculated using the following formula:

Canalyte = (Rsample - y-intercept) / slope

Where:

-

Canalyte is the concentration of the analyte in the sample.

-

Rsample is the peak area ratio of the analyte to the internal standard in the sample.

-

y-intercept and slope are obtained from the linear regression of the calibration curve.

Mandatory Visualizations

General Experimental Workflow for Stable Isotope Dilution Assay

Caption: A generalized workflow for a stable isotope dilution assay.

Dopamine Signaling Pathway and Key Quantifiable Molecules

Stable isotope dilution assays are instrumental in neuroscience research for the precise quantification of neurotransmitters and their metabolites. The dopamine signaling pathway is a critical area of study where these assays provide invaluable data.

Caption: Key molecules in the dopamine pathway quantified by SID-MS.

Conclusion

Stable isotope dilution assays coupled with mass spectrometry represent a powerful and versatile platform for the accurate and precise quantification of a wide range of molecules in complex biological matrices. The inherent ability of this technique to correct for analyte loss and mitigate matrix effects makes it an indispensable tool in research and regulated drug development. By following well-defined and validated experimental protocols, researchers can generate high-quality quantitative data that is both reliable and reproducible. As advancements in mass spectrometry instrumentation continue to enhance sensitivity and throughput, the applications of stable isotope dilution assays are poised to expand even further, solidifying their role as the gold standard in quantitative analysis.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Gabapentin in Human Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gabapentin in human plasma. The assay utilizes a simple and rapid protein precipitation for sample preparation and employs Gabapentin-13C3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is suitable for a variety of research applications, including pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain.[1] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, which can vary significantly among individuals. Therefore, accurate and reliable quantification of gabapentin in biological matrices is crucial for both clinical research and drug development. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.

Experimental

Materials and Reagents

-

Gabapentin and this compound were of certified reference material grade.

-

Acetonitrile and methanol (HPLC grade) were used for sample preparation and mobile phases.

-

Formic acid (LC-MS grade) was used as a mobile phase additive.

-

Human plasma (drug-free) was used for the preparation of calibration standards and quality control samples.

Sample Preparation

A simple protein precipitation method was employed for the extraction of gabapentin from human plasma.[2]

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column with the following conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a shallow gradient can be optimized |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The multiple reaction monitoring (MRM) transitions were as follows:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Gabapentin | 172.1 | 154.1 |

| This compound | 175.1 | 157.1 |

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of gabapentin in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and variations in instrument response.

Linearity and Sensitivity

The method was linear over a concentration range of 20 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 20 ng/mL with a signal-to-noise ratio of >10.

| Parameter | Result |

| Linear Range | 20 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four different quality control (QC) levels. The results, summarized in the table below, are within the acceptable limits set by regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 20 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Low | 60 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Medium | 600 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| High | 4000 | < 15 | < 15 | 85 - 115 | 85 - 115 |

Experimental Workflow

Experimental workflow for the LC-MS/MS quantification of gabapentin.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of gabapentin in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in a research setting.

Protocol: LC-MS/MS Quantification of Gabapentin

1. Preparation of Stock and Working Solutions

1.1. Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of gabapentin in methanol.

1.2. This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

1.3. Gabapentin Working Solutions: Prepare a series of working solutions by serially diluting the gabapentin stock solution with 50:50 methanol:water to cover the desired calibration curve range (e.g., 200 ng/mL to 50,000 ng/mL).

1.4. This compound Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 500 ng/mL.

2. Preparation of Calibration Standards and Quality Control Samples

2.1. Calibration Standards: Spike drug-free human plasma with the gabapentin working solutions to achieve final concentrations ranging from 20 to 5000 ng/mL.

2.2. Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels: LLOQ, low, medium, and high (e.g., 20, 60, 600, and 4000 ng/mL).

3. Sample Preparation

3.1. Aliquot 100 µL of standards, QCs, and unknown plasma samples into microcentrifuge tubes.

3.2. Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).

3.3. Add 300 µL of cold acetonitrile to each tube.

3.4. Vortex each tube for 30 seconds.

3.5. Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.

3.6. Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis

4.1. Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in the "Experimental" section of the application note.

4.2. Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.

4.3. Inject the samples onto the LC-MS/MS system.

5. Data Processing

5.1. Integrate the peak areas for gabapentin and this compound.

5.2. Calculate the peak area ratio of gabapentin to this compound.

5.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

5.4. Determine the concentration of gabapentin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Note: Sample Preparation for Gabapentin Analysis in Human Plasma

Introduction

Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain.[1][2] Accurate quantification of gabapentin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal dosing and patient safety.[1] Since gabapentin is not significantly metabolized and does not bind to plasma proteins, a variety of sample preparation techniques can be employed prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

This document provides detailed protocols and performance data for three common sample preparation methods for gabapentin in human plasma: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is injected into the analytical instrument.

Experimental Protocol

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 15 seconds to ensure thorough mixing.[2]

-

Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube or vial.

-

Inject a small aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.[2]

Workflow Diagram

Caption: Workflow for Protein Precipitation.

Performance Data

| Parameter | Result | Reference |

| Linearity Range | 50 - 5000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [2][4] |

| Recovery | 85.4% - 98.5% | [2][4] |

| Intra-day Precision (%RSD) | < 8.4% | [2] |

| Inter-day Precision (%RSD) | < 7.9% | [2] |

| Intra-day Accuracy | -10.2% to 5.9% | [2] |

| Inter-day Accuracy | -3.4% to 4.7% | [2] |

Solid-Phase Extraction (SPE)